Cas no 1306605-79-7 (8-Quinolineethanamine, 7-chloro-)

8-Quinolineethanamine, 7-chloro-, is a chlorinated quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloro-substituted quinoline core linked to an ethanamine side chain, offering reactivity for further functionalization. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial or antiviral agents. The chloro group enhances electrophilic properties, facilitating selective modifications. Its purity and stability make it suitable for controlled synthetic processes. Researchers value this compound for its versatility in heterocyclic chemistry and its potential role in designing novel therapeutic candidates. Proper handling and storage are recommended to maintain its integrity.
8-Quinolineethanamine, 7-chloro- structure
1306605-79-7 structure
Product Name:8-Quinolineethanamine, 7-chloro-
CAS No:1306605-79-7
MF:C11H11ClN2
MW:206.671441316605
CID:5188136
Update Time:2025-10-29

8-Quinolineethanamine, 7-chloro- Chemical and Physical Properties

Names and Identifiers

    • 2-(7-chloroquinolin-8-yl)ethan-1-amine
    • 8-Quinolineethanamine, 7-chloro-
    • Inchi: 1S/C11H11ClN2/c12-10-4-3-8-2-1-7-14-11(8)9(10)5-6-13/h1-4,7H,5-6,13H2
    • InChI Key: YSUDSCLNZTWERZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CN=C2C=1CCN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • XLogP3: 2.1
  • Topological Polar Surface Area: 38.9

8-Quinolineethanamine, 7-chloro- Pricemore >>

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Additional information on 8-Quinolineethanamine, 7-chloro-

7-Chloro-8-Quinolineethanamine (CAS No. 1306605-79-7): An Overview of Its Structure, Properties, and Applications

7-Chloro-8-Quinolineethanamine (CAS No. 1306605-79-7) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 7-chloro-8-quinolineethanamine, belongs to the class of quinoline derivatives and exhibits a variety of biological activities that make it a valuable candidate for further investigation and potential therapeutic applications.

The structure of 7-chloro-8-quinolineethanamine is characterized by a quinoline ring system with a chlorine atom at the 7-position and an ethylamine group at the 8-position. The quinoline ring, a heterocyclic aromatic compound, is a fundamental building block in many biologically active molecules. The presence of the chlorine substituent and the ethylamine group imparts specific chemical and biological properties to this compound.

In terms of physical properties, 7-chloro-8-quinolineethanamine is typically a white to off-white solid with a melting point ranging from 145°C to 148°C. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various experimental settings, including in vitro assays and animal models.

Recent research studies have highlighted the potential of 7-chloro-8-quinolineethanamine in several therapeutic areas. One notable application is its antimicrobial activity. Quinoline derivatives are well-known for their ability to inhibit the growth of various bacteria and fungi. Studies have shown that 7-chloro-8-quinolineethanamine exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.

Beyond its antimicrobial properties, 7-chloro-8-quinolineethanamine has also been investigated for its antiproliferative effects on cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways such as p53 and Bcl-2.

Another area of interest is the potential neuroprotective effects of 7-chloro-8-quinolineethanamine. Research has suggested that this compound may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These findings are particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 7-chloro-8-quinolineethanamine have also been studied to assess its suitability for therapeutic use. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has a moderate half-life, which suggests that it could be administered as an oral medication with appropriate dosing regimens.

However, it is important to note that while the preliminary results are promising, further research is needed to fully understand the safety and efficacy of 7-chloro-8-quinolineethanamine in humans. Clinical trials are essential to evaluate its therapeutic potential and to identify any potential side effects or contraindications.

In conclusion, 7-Chloro-8-quinoineethanamine (CAS No. 1306605-79-7) represents an intriguing compound with a diverse range of biological activities. Its unique structure and promising preliminary results make it a valuable candidate for further investigation in various therapeutic areas. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new treatments for infectious diseases, cancer, and neurodegenerative disorders.

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